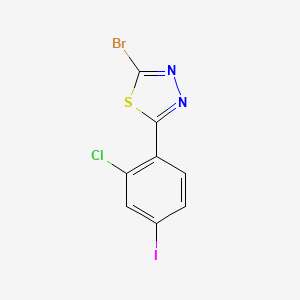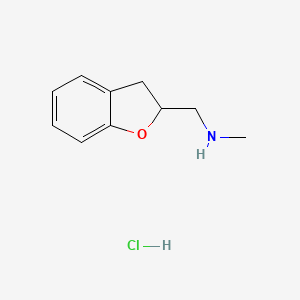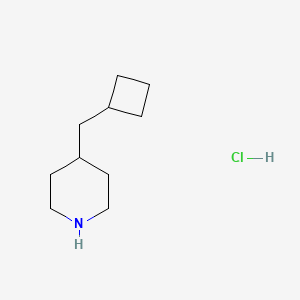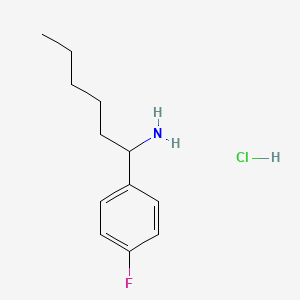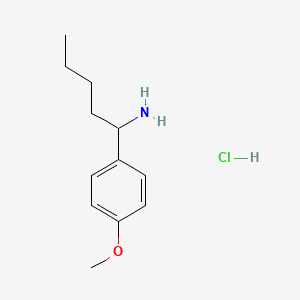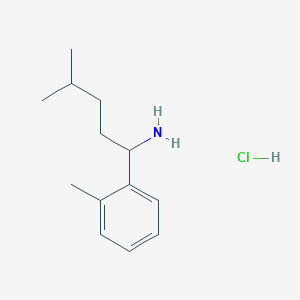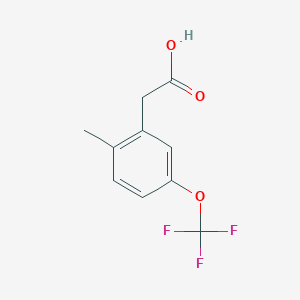
Acide 2-méthyl-5-(trifluorométhoxy)phénylacétique
Vue d'ensemble
Description
“2-Methyl-5-(trifluoromethoxy)phenylacetic acid” is an organic compound with the IUPAC name [2-methyl-5-(trifluoromethoxy)phenyl]acetic acid . It has a molecular weight of 234.17 .
Synthesis Analysis
While specific synthesis methods for “2-Methyl-5-(trifluoromethoxy)phenylacetic acid” were not found, there are general methods available for the synthesis of similar compounds. For instance, pinacol boronic esters are highly valuable building blocks in organic synthesis . Also, there are convenient methods for the synthesis of 3-(4-aminophenyl)-coumarin-7-O-sulfamate derivatives N-acylated with fluorinated analogues of benzoic or phenylacetic acid as steroid sulfatase (STS) inhibitors .Molecular Structure Analysis
The InChI code for “2-Methyl-5-(trifluoromethoxy)phenylacetic acid” is 1S/C10H9F3O3/c1-6-2-3-8(16-10(11,12)13)4-7(6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) . This indicates the presence of a methyl group (CH3), a trifluoromethoxy group (OCF3), and a phenylacetic acid group in the molecule.Physical And Chemical Properties Analysis
“2-Methyl-5-(trifluoromethoxy)phenylacetic acid” is a solid at ambient temperature . The molecular weight is 234.17 .Applications De Recherche Scientifique
Synthèse de Molécules Bioactives
Acide 2-méthyl-5-(trifluorométhoxy)phénylacétique : est utilisé dans la synthèse de diverses molécules bioactives. Son groupe trifluorométhoxy est particulièrement précieux en chimie médicinale en raison de sa capacité à améliorer la stabilité métabolique et la biodisponibilité des produits pharmaceutiques .
Recherche Agrochimique
Ce composé sert de précurseur dans le développement d'agrochimiques. Le groupe phényle trifluorométhoxy est un motif commun dans les herbicides et les pesticides, contribuant à l'efficacité et à la sélectivité de ces agents .
Science des Matériaux
En science des matériaux, l'this compound peut être utilisé pour modifier les propriétés de surface des matériaux, conférant une hydrophobicité essentielle pour créer des revêtements résistants à l'eau .
Synthèse Chimique
L'acide agit comme un intermédiaire dans les synthèses chimiques, en particulier dans la construction de structures organiques complexes. Sa présence dans une structure moléculaire peut modifier considérablement les propriétés électroniques du composé .
Chimie Analytique
En raison de sa structure unique, ce composé peut être utilisé comme standard ou matériau de référence en analyse chromatographique, aidant à l'identification et à la quantification de composés similaires .
Chimie du Fluor
C'est un réactif précieux dans la recherche en chimie du fluor, où l'introduction d'atomes de fluor dans les composés organiques est explorée pour le développement de nouvelles réactions et méthodologies .
Développement Pharmaceutique
Ce composé est impliqué dans le développement de nouveaux produits pharmaceutiques, en particulier dans la conception de promédicaments où il peut améliorer la délivrance et l'activation des agents thérapeutiques .
Science de l'Environnement
En science de l'environnement, il peut être utilisé pour étudier le comportement des composés fluorés dans l'environnement, y compris leur stabilité, leur dégradation et leur impact écologique potentiel .
Mécanisme D'action
Mode of Action
It’s worth noting that the compound contains a trifluoromethoxy group, which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of drugs .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting that it may have a role in these pathways.
Pharmacokinetics
The presence of the trifluoromethoxy group can potentially enhance the compound’s bioavailability .
Result of Action
Related compounds have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting that it may have similar effects.
Action Environment
It’s worth noting that the compound is stable at ambient temperature , suggesting that it may be relatively stable under various environmental conditions.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-5-(trifluoromethoxy)phenylacetic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easily available, and its synthesis is relatively straightforward. Additionally, it is chemically stable and can be stored for long periods of time without degradation. However, it is also a potent inhibitor of certain enzymes, which can lead to complications in some experiments. Additionally, it can be toxic in high doses and can cause skin irritation.
Orientations Futures
The potential applications of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid are numerous and varied. Further research is needed to explore its potential as a therapeutic agent, as well as to better understand its biochemical and physiological effects. Additionally, more research is needed to explore its potential as a catalyst for organic reactions, as well as its potential for use in drug delivery systems. Finally, further research is needed to explore the potential of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid as an inhibitor of fungal growth and as an anti-tumor agent.
Safety and Hazards
The compound is classified under GHS07 for safety. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-[2-methyl-5-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-6-2-3-8(16-10(11,12)13)4-7(6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWWHUPWMQKJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



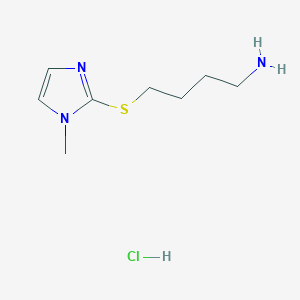
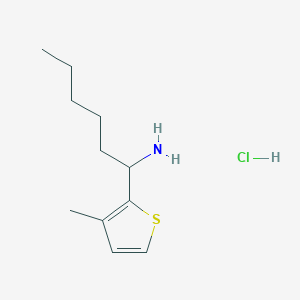


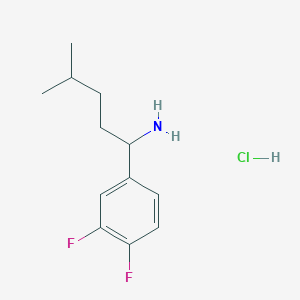
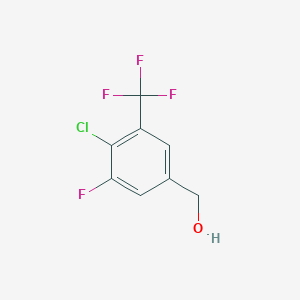
![2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one](/img/structure/B1458038.png)
